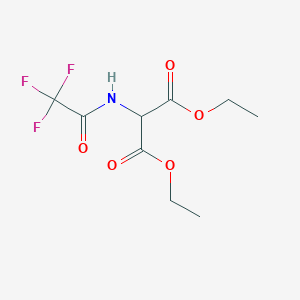
1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate
Vue d'ensemble
Description
“1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate” is a synthetic compound that belongs to the family of propanedioates. It has a molecular weight of 271.19 g/mol .
Molecular Structure Analysis
The molecular formula of “1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate” is C9H12F3NO5 . The InChI code is 1S/C9H12F3NO5/c1-3-17-6(14)5(7(15)18-4-2)13-8(16)9(10,11)12/h5H,3-4H2,1-2H3,(H,13,16) .Physical And Chemical Properties Analysis
The compound has a complexity of 311 and a topological polar surface area of 81.7Ų . It has a rotatable bond count of 7 . The compound is canonicalized .Applications De Recherche Scientifique
Catalytic Applications
1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate, though not directly studied, is structurally related to compounds that have been the subject of catalytic research. For instance, the boron trifluoride diethyl etherate catalyzed intramolecular cyclization of diethyl 2-(dialkoxyphosphorylethynyl)-2-arylaminomalonates is a significant process. This method produces 3-phosphonylated indoles and diethyl 2-[3-(dialkoxyphosphoryl)-1H-indol-2-yl]propanedioates, which can further undergo decarboxylation to form ethyl 2-[3-(dialkoxyphosphoryl)-1H-indol-2-yl]acetates (Egorova et al., 2017).
Complexation Studies
The complexation behavior of compounds similar to 1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate has been studied. Specifically, the complexation of 1,3-diethyl 2-(azulen-1-ylmethylene)propanedioate with lanthanide cations has been investigated using electrochemical methods and UV-Vis spectroscopy (Amarandei et al., 2014).
Material Science Applications
Research in material science has explored the excess molar volumes of 1,3-diethyl propanedioate with various alcohols at different temperatures. This study, which used an oscillating densimeter, provides insights into the interactions and molecular structure of such compounds (Wang & Yan, 2010).
Food Science
In food science, methods for determining chloropropanols in food products have utilized derivatives of 1,3-diethyl propanedioate. These methods involve extraction with diethyl ether and purification with methanol, demonstrating the compound's relevance in analytical chemistry as applied to food safety (Jian-ke, 2004).
Chemical Synthesis
The compound has also been involved in the synthesis of other chemicals. For example, an improved high-yielding procedure for diethyl 2,2,2-trichloroethyledine-propanedioate using a montmorillonite K-10 catalyst has been developed, highlighting its potential in synthetic chemistry (Deshmukh et al., 1999).
Safety and Stability
An important aspect of handling 1,3-diethyl propanedioate derivatives is understanding their safety and stability. A study reported the hazard evaluation of a reaction involving 1,3-diethyl propanedioate and Fuming Nitric acid. This work is crucial for mastering thermal runaway situations in chemical processes (Veedhi et al., 2016).
Propriétés
IUPAC Name |
diethyl 2-[(2,2,2-trifluoroacetyl)amino]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO5/c1-3-17-6(14)5(7(15)18-4-2)13-8(16)9(10,11)12/h5H,3-4H2,1-2H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKULJLHFWHSYLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-1-amine](/img/structure/B1426299.png)
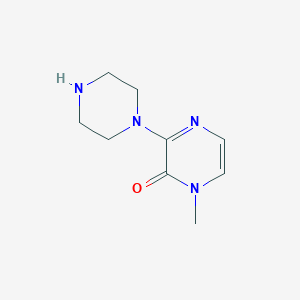
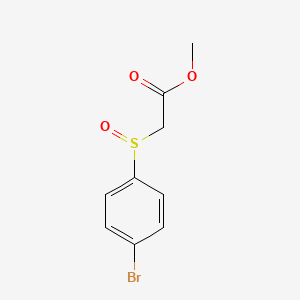
![Methyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426302.png)
![3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy] azetidine](/img/structure/B1426303.png)
![3-{[4-(2-Methoxyethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1426305.png)
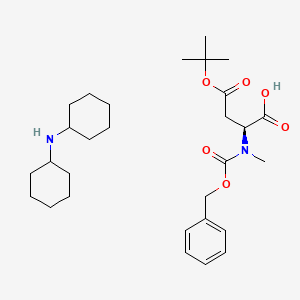
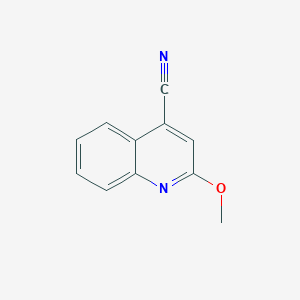
![3-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B1426314.png)
![Methyl (2S,4S)-4-[(cyclopentylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426317.png)
![2-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426318.png)
![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1426319.png)
![3-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426320.png)